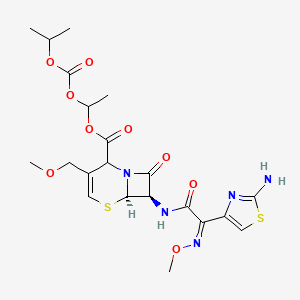
2-Cefpodoxime Proxetil
Overview
Description
Cefpodoxime Proxetil is an oral third-generation cephalosporin antibiotic. It is used to treat a wide variety of bacterial infections . This medication works by stopping the growth of bacteria . It is known as a cephalosporin antibiotic and is used to treat infections in many different parts of the body .
Molecular Structure Analysis
Cefpodoxime Proxetil has a molecular formula of C21H27N5O9S2 . Its average mass is 557.597 Da and its monoisotopic mass is 557.125000 Da . The molecule contains a total of 66 bonds, including 39 non-H bonds, 11 multiple bonds, 13 rotatable bonds, 6 double bonds, and 5 aromatic bonds .
Chemical Reactions Analysis
Cefpodoxime Proxetil exhibits solubility in various solvents such as methanol, acetonitrile, dimethyl sulphoxide, propanol, butanol, ethanol, 1,4-dioxane, and glacial acetic acid . The solubility of Cefpodoxime Proxetil in these solvents increases with temperature .
Physical And Chemical Properties Analysis
The solubility of Cefpodoxime Proxetil in various solvents was determined by gravimetric method over a temperature range of 298.15–318.15 K . The experimental mole fraction solubility was enhanced with temperature .
Scientific Research Applications
Buccal Drug Delivery System
Cefpodoxime Proxetil has been formulated into buccal films using polymers like Chitosan, Gelatin, and Pectin. This application is particularly useful for treating respiratory, urinary, skin, and soft tissue infections caused by both gram-positive and gram-negative bacteria .
Solid Dispersion for Enhanced Absorption
Solid dispersions of Cefpodoxime Proxetil have been developed to improve its solubility and dissolution, which are crucial for enhancing drug absorption. This method also stabilizes drugs against decomposition processes such as photooxidation and hydrolysis .
Gastro Retentive Dosage Form
Due to its high solubility and stability in acidic pH, Cefpodoxime Proxetil is a suitable candidate for formulating as a gastro retentive dosage form. This improves bioavailability by prolonging the drug’s presence in the stomach or upper gastrointestinal tract .
Self-Microemulsifying Drug Delivery System (SMEDDS)
Cefpodoxime Proxetil has been incorporated into SMEDDS to improve its solubility and permeability. This system uses a combination of oil (Castor oil), surfactant (Tween 80), and co-surfactant (PEG 400) to enhance therapeutic performance and drug loading capacity .
Broad Spectrum Antibacterial Activity
As a third-generation cephalosporin, Cefpodoxime Proxetil exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its broad spectrum makes it an important compound for clinical applications in combating various bacterial infections .
Mechanism of Action
Target of Action
Cefpodoxime Proxetil, also known as 2-Cefpodoxime Proxetil or “972JNT8YPC”, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Cefpodoxime Proxetil is a prodrug, which means it is inactive in its original form and is converted into its active form, Cefpodoxime, in the body . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3 (PBP3), inhibiting the production of peptidoglycan . This inhibition disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Cefpodoxime Proxetil is the synthesis of the bacterial cell wall. By binding to PBP3, Cefpodoxime inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, causing cell lysis and death .
Pharmacokinetics
Cefpodoxime Proxetil is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Approximately 50% of the administered Cefpodoxime dose is absorbed systemically . The drug has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . The bioavailability of Cefpodoxime is significantly increased when taken with food .
Result of Action
The result of Cefpodoxime Proxetil’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death . This makes Cefpodoxime Proxetil effective against a wide range of Gram-positive and Gram-negative bacteria .
Action Environment
The action of Cefpodoxime Proxetil can be influenced by various environmental factors. For instance, the bioavailability of Cefpodoxime is significantly increased when taken with food . Furthermore, the stability of Cefpodoxime Proxetil can be affected by temperature. Studies have shown that the potencies of Cefpodoxime Proxetil samples stored at 25 °C were within the specified standard range within the evaluating period of 90 days, while the potencies of those samples under refrigerated condition were within the specified standard range within the evaluating period of 14 days . Therefore, both reconstituted and un-reconstituted suspensions should be stored at refrigerated and temperature less than 25 °C .
Future Directions
Cefpodoxime Proxetil is a suitable option for the treatment of pediatric patients with various common bacterial infections . It demonstrates good bacteriological and clinical efficacy in pediatric patients with various infectious diseases, including acute otitis media, tonsillitis, and/or pharyngitis . Future research may focus on improving the physico-chemical properties of the drug to enhance its bioavailability .
properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,15?,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGUTKULXVYHIJ-FJWTYUKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cefpodoxime Proxetil | |
CAS RN |
339528-86-8 | |
| Record name | delta-2-Cefpodoxime proxetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339528868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DELTA-2-CEFPODOXIME PROXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972JNT8YPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol](/img/structure/B570114.png)
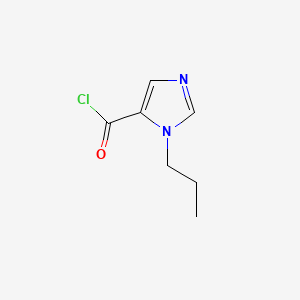
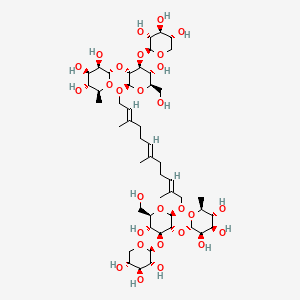
![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/no-structure.png)
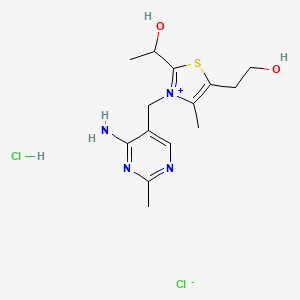
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)
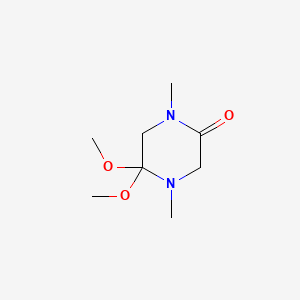
![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)
![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)
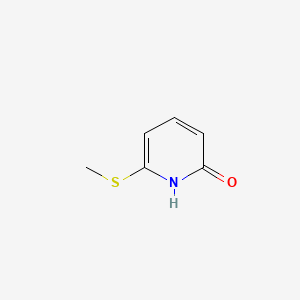

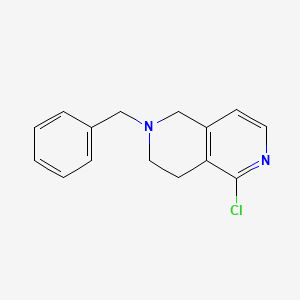
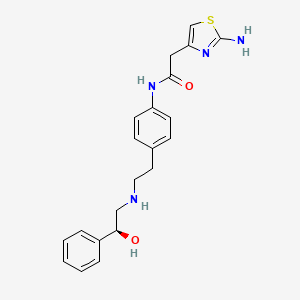
![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)